molecular formula C17H32N2O4 B12687455 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane CAS No. 169196-93-4

2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane

Katalognummer: B12687455
CAS-Nummer: 169196-93-4
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: CDCUAODLDXJEAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is an organic compound with significant applications in various scientific fields. It is known for its utility in life sciences research and has a molecular formula of C9H20O2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves the reaction of 2-Butyl-2-ethylpropane-1,3-diol with 1,6-diisocyanatohexane. The reaction typically requires controlled conditions to ensure the desired product is obtained with high purity. The reaction conditions often include specific temperatures, solvents, and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods may involve continuous flow reactors and advanced purification techniques to achieve the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

169196-93-4

Molekularformel

C17H32N2O4

Molekulargewicht

328.4 g/mol

IUPAC-Name

2-butyl-2-ethylpropane-1,3-diol;1,6-diisocyanatohexane

InChI

InChI=1S/C9H20O2.C8H12N2O2/c1-3-5-6-9(4-2,7-10)8-11;11-7-9-5-3-1-2-4-6-10-8-12/h10-11H,3-8H2,1-2H3;1-6H2

InChI-Schlüssel

CDCUAODLDXJEAT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)(CO)CO.C(CCCN=C=O)CCN=C=O

Verwandte CAS-Nummern

169196-93-4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.